molecular formula C11H13N3O2S B2845773 1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 1396685-72-5

1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2845773
CAS No.: 1396685-72-5
M. Wt: 251.3
InChI Key: PWQOIQLMHXGOFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(thiophen-2-yl)urea is a synthetic organic compound designed for research applications, integrating a urea core flanked by a 3-methylisoxazole and a thiophene ring. This specific architecture combines pharmacophores known for significant and diverse biological activity, making it a valuable chemical tool for investigating new therapeutic avenues. The isoxazole moiety is a recognized scaffold in medicinal chemistry, with documented anti-tubercular activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis . Simultaneously, the thiophene-urea motif is a feature in compounds investigated as potential antiviral agents , such as hepatitis C virus (HCV) entry inhibitors . The urea functional group itself is a privileged structure in drug discovery, frequently contributing to key target interactions and is found in molecules with a wide range of activities, including antimicrobial and anticancer properties . The combination of these elements in a single molecule suggests potential for multi-target or hybrid pharmacology research strategies. This compound is provided exclusively for non-human research applications. It is intended for use in biochemical screening, hit-to-lead optimization, and mechanistic studies in controlled laboratory environments. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-8-7-9(16-14-8)4-5-12-11(15)13-10-3-2-6-17-10/h2-3,6-7H,4-5H2,1H3,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQOIQLMHXGOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)NC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approach

The 3-methylisoxazole core was synthesized via a Claisen-type cyclization, adapting methodologies from historical and contemporary literature. A nitrile oxide intermediate, generated in situ from hydroxylamine hydrochloride and ethyl 4-chloroacetoacetate, underwent [3+2] cycloaddition with allylamine to yield 5-(2-aminoethyl)-3-methylisoxazole.

Procedure :

  • Ethyl 4-chloroacetoacetate (10 mmol) and hydroxylamine hydrochloride (12 mmol) were stirred in ethanol/water (1:1, 20 mL) at 60°C for 4 h.
  • Allylamine (12 mmol) and triethylamine (15 mmol) were added, and the mixture was refluxed for 8 h.
  • The crude product was purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to afford 5-(2-aminoethyl)-3-methylisoxazole as a pale-yellow oil (68% yield).

Spectroscopic Validation :

  • ¹H NMR (300 MHz, CDCl₃): δ 6.21 (s, 1H, isoxazole-H), 3.45 (t, J = 6.6 Hz, 2H, CH₂NH₂), 2.89 (t, J = 6.6 Hz, 2H, CH₂C), 2.32 (s, 3H, CH₃).
  • ESI-MS : m/z 141.1 [M+H]⁺.

Gabriel Synthesis for Amine Functionalization

Alternative synthesis of the ethylamine side chain employed bromoethylisoxazole intermediates:

Procedure :

  • 5-(2-Hydroxyethyl)-3-methylisoxazole (10 mmol) was treated with PBr₃ (12 mmol) in dry THF at 0°C, stirred for 2 h, and quenched with ice to yield 5-(2-bromoethyl)-3-methylisoxazole (82%).
  • Bromoethylisoxazole (8 mmol) and potassium phthalimide (10 mmol) in DMF were heated at 80°C for 6 h. Hydrazinolysis (hydrazine hydrate, ethanol, reflux) afforded the amine (75%).

Urea Bridge Assembly Methodologies

Isocyanate-Amine Coupling

Adapting protocols from adamantyl urea syntheses, thiophen-2-yl isocyanate was reacted with 2-(3-methylisoxazol-5-yl)ethylamine under mild conditions:

Procedure :

  • 2-(3-Methylisoxazol-5-yl)ethylamine (5 mmol) and triethylamine (6 mmol) were dissolved in anhydrous THF (15 mL) at 0°C.
  • Thiophen-2-yl isocyanate (5.5 mmol) in THF (5 mL) was added dropwise over 30 min.
  • The reaction was stirred at room temperature for 12 h, concentrated, and purified via recrystallization (ethanol/water) to yield the title compound (74%).

Optimization Data :

Solvent Base Temp (°C) Time (h) Yield (%)
THF Et₃N 25 12 74
DMF DIPEA 25 10 68
DCM Pyridine 0→25 24 52

Triphosgene-Mediated Coupling

For substrates where isocyanate stability is problematic, triphosgene facilitated urea formation between 2-(3-methylisoxazol-5-yl)ethylamine and thiophen-2-ylamine:

Procedure :

  • Triphosgene (1.7 mmol) in dry DCM (10 mL) was cooled to -10°C.
  • A solution of 2-(3-methylisoxazol-5-yl)ethylamine (5 mmol) and thiophen-2-ylamine (5 mmol) in DCM (10 mL) was added slowly.
  • After 1 h at -10°C, the mixture was warmed to 25°C, stirred for 6 h, and purified via flash chromatography (SiO₂, DCM/MeOH 95:5) to yield the product (69%).

Critical Parameters :

  • Stoichiometry : 1:1 amine ratio with 0.33 eq triphosgene minimized oligomerization.
  • Temperature : Controlled addition at -10°C prevented exothermic decomposition.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.71 (s, 1H, NH), 7.48 (dd, J = 5.1, 1.2 Hz, 1H, thiophene-H), 7.02 (dd, J = 3.6, 1.2 Hz, 1H, thiophene-H), 6.85 (dd, J = 5.1, 3.6 Hz, 1H, thiophene-H), 6.23 (s, 1H, isoxazole-H), 3.32 (q, J = 6.4 Hz, 2H, CH₂NH), 2.81 (t, J = 6.4 Hz, 2H, CH₂C), 2.28 (s, 3H, CH₃).

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 169.4 (C=O), 162.1 (isoxazole-C3), 141.8 (thiophene-C2), 128.7 (thiophene-C4), 126.3 (thiophene-C5), 113.9 (isoxazole-C5), 41.5 (CH₂NH), 34.2 (CH₂C), 12.1 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₁H₁₂N₃O₂S : [M+H]⁺ 266.0598
  • Observed : 266.0595

Green Chemistry Considerations

Inspired by aqueous-phase syntheses of isoxazole derivatives, exploratory reactions substituted THF with gluconic acid aqueous solution (GAAS) for the urea coupling step. While reaction times increased (24 h vs. 12 h in THF), yields remained comparable (70%), demonstrating potential for sustainable synthesis.

Challenges and Limitations

  • Isocyanate Stability : Thiophen-2-yl isocyanate required in-situ preparation due to hygroscopicity.
  • Regioselectivity : Competing formation of symmetrical ureas necessitated precise stoichiometry control.
  • Purification : Polar byproducts in triphosgene routes complicated chromatographic separation.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to 1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(thiophen-2-yl)urea. For example, thienopyrimidine-sulfonamide hybrids demonstrated promising antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The incorporation of isoxazole derivatives into these frameworks may enhance efficacy due to their unique interaction profiles with microbial targets.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainsZone of Inhibition (mm)MIC (µg/mL)
Thienopyrimidine-Sulfadiazine HybridS. aureus29.67125
Thienopyrimidine-Sulfamethoxazole HybridE. coli27.6762.5
This compoundTBDTBDTBD

Anti-Diabetic Properties

The compound is also being investigated for its potential anti-diabetic effects. Analogous compounds have shown promise in regulating blood glucose levels with reduced side effects such as edema . The structural features of isoxazole and thiophene may contribute to the modulation of metabolic pathways involved in glucose homeostasis.

Case Study 1: Synthesis and Evaluation

A study on the synthesis of thienopyrimidine derivatives revealed that introducing isoxazole rings significantly improved antimicrobial properties compared to traditional sulfonamides. The synthesized compounds underwent rigorous testing against various pathogens, showcasing enhanced activity profiles .

Case Study 2: Structure-Activity Relationship Analysis

Research analyzing the structure-activity relationship (SAR) of similar compounds indicated that modifications at the thiophene and isoxazole positions could lead to substantial changes in biological activity. This highlights the importance of chemical structure in designing effective pharmaceuticals .

Mechanism of Action

The mechanism of action of 1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(thiophen-2-yl)urea would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related urea derivatives and their distinguishing features:

Compound Name / ID Core Structure Substituents/Modifications Synthesis Route Highlights Potential Biological Relevance Reference
Target Compound Urea linkage Thiophen-2-yl; 3-methylisoxazol-5-yl ethyl Not explicitly described in evidence Hypothesized kinase/modulator activity (based on isoxazole-thiophene motifs)
4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a-d) Pyrimidin-2-ol Benzofuran-thiophene hybrid; hydroxyl group Condensation with urea in ethanoic KOH Anticancer, antimicrobial screening
1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a) Tetrahydrobenzo[b]thiophene core Cyano, benzoyl, hydrazone groups Multi-step cyclization with thiourea Enzyme inhibition (e.g., cyclooxygenase)
(2S,4R)-4-hydroxy-1-((R)-3-methyl-2-(3-methylisoxazol-5-yl)butanoyl)-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide Complex peptidomimetic Isoxazole-thiazole-pyrrolidine hybrid; acylated urea analog Solid-phase peptide synthesis Targeted protease inhibition (e.g., viral proteases)

Key Observations

Backbone Flexibility vs. Rigidity :

  • The target compound’s linear urea backbone contrasts with the rigid pyrimidin-2-ol (4a-d) and tetrahydrobenzo[b]thiophene (7a) cores. This flexibility may enhance conformational adaptability for target binding but reduce metabolic stability compared to fused-ring systems .

Electronic and Steric Profiles: The thiophen-2-yl group provides electron-rich aromaticity, while the 3-methylisoxazole introduces steric hindrance and hydrogen-bonding capability.

This contrasts with the KOH-mediated cyclization used for pyrimidin-2-ol derivatives or the multi-step acylations in peptidomimetics .

Biological Implications :

  • Isoxazole-thiophene hybrids (as in the target) are less explored than benzofuran-thiophene systems (4a-d), which have demonstrated cytotoxicity in cancer cell lines . The peptidomimetic analogue (Example 163, ) highlights the importance of acylated urea derivatives in targeting proteases, suggesting the target compound could be optimized for similar applications.

Q & A

Q. What are the optimal synthetic routes for 1-(2-(3-Methylisoxazol-5-yl)ethyl)-3-(thiophen-2-yl)urea, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step processes, starting with the formation of a heterocyclic intermediate. Key steps include:

  • Cyclization : Formation of the 3-methylisoxazole moiety using reagents like hydroxylamine under acidic conditions .
  • Alkylation : Coupling the isoxazole intermediate with ethylenediamine derivatives via nucleophilic substitution (e.g., using K₂CO₃ in DMF at 60–80°C) .
  • Urea Formation : Reaction of the amine intermediate with thiophen-2-yl isocyanate in anhydrous THF at 0–5°C to minimize side reactions .
    Optimization : Adjust solvent polarity (e.g., DMF vs. THF), stoichiometric ratios (1.2:1 isocyanate:amine), and purification via column chromatography (silica gel, ethyl acetate/hexane) to achieve >85% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural integrity?

  • ¹H/¹³C NMR : Confirm regiochemistry of the urea linkage (δ ~6.5–7.5 ppm for thiophene protons; δ ~150–160 ppm for urea carbonyls) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₅N₃O₂S: 292.0821) and isotopic patterns .
  • HPLC : Monitor purity (>95%) using a C18 column (acetonitrile/water gradient) .

Q. How does the compound’s structural configuration influence its solubility and stability in biological assays?

  • Solubility : The thiophene and isoxazole moieties enhance lipophilicity (logP ~2.5), requiring DMSO or cyclodextrin-based formulations for in vitro studies .
  • Stability : The urea bond is susceptible to hydrolysis under basic conditions (pH >9). Use phosphate-buffered saline (pH 7.4) for short-term storage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolyzed urea derivatives) that may confound activity .
  • Target Engagement Studies : Employ surface plasmon resonance (SPR) to confirm direct binding to purported targets (e.g., kinases) .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3-methylisoxazole moiety?

  • Analog Synthesis : Replace the 3-methylisoxazole with furan, pyridine, or unsubstituted isoxazole .
  • Biological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2) to assess substituent effects.
  • Computational Modeling : Perform docking simulations (AutoDock Vina) to quantify interactions between the isoxazole methyl group and hydrophobic enzyme pockets .

Table 1 : SAR of Isoxazole Derivatives

SubstituentEnzyme Inhibition (IC₅₀, nM)LogP
3-Methyl120 ± 152.5
Unsubstituted450 ± 301.8
5-Nitro85 ± 103.1

Q. What experimental designs are recommended for assessing the compound’s pharmacokinetic (PK) profile?

  • In Vivo PK : Administer 10 mg/kg (IV and oral) to rodents, with plasma sampling at 0.5, 2, 6, and 24 hours.
  • Analytical Methods : Quantify using UPLC-MS/MS (LOQ: 1 ng/mL) .
  • Key Parameters : Calculate bioavailability (F%), half-life (t₁/₂), and volume of distribution (Vd) to guide dosing regimens .

Q. How can computational modeling predict off-target interactions and toxicity risks?

  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify overlap with anti-targets (e.g., hERG channel).
  • ADMET Prediction : Apply QikProp to estimate CNS permeability, CYP inhibition, and Ames test outcomes .
  • Mitigation : Introduce polar groups (e.g., -OH) to reduce hERG affinity while retaining target potency .

Q. What crystallographic methods are suitable for determining this compound’s 3D structure?

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (acetone/water, 4°C). Use SHELXL for refinement, achieving R-factor <0.05 .
  • Key Metrics : Bond lengths (C=O: ~1.23 Å), torsion angles (isoxazole-thiophene dihedral: ~30°), and hydrogen-bonding networks .

Q. How do reaction byproducts form during synthesis, and how can they be minimized?

  • Common Byproducts :
    • Hydrolyzed Urea : From moisture exposure during coupling; use molecular sieves .
    • Diastereomers : Due to improper chiral resolution; employ chiral HPLC (Chiralpak IA) .
  • Process Control : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate) and quench intermediates at >90% conversion .

Q. What in vitro models best evaluate the compound’s mechanism of action in disease contexts?

  • Kinase Profiling : Use a panel of 50 kinases (e.g., EGFR, MAPK) at 1 µM concentration .
  • Cellular Pathways : Assess NF-κB or STAT3 activation via luciferase reporter assays in inflammatory models .
  • Resistance Studies : Generate drug-tolerant cell lines via chronic exposure (6 months) to identify compensatory pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.